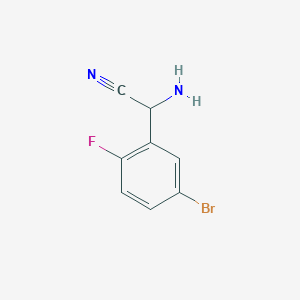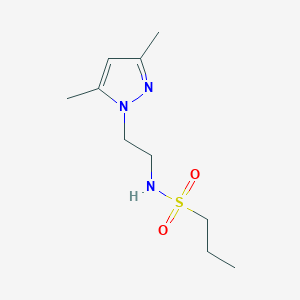
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide” is a compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . The compound is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, pyrazole-based ligands have been synthesized via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another study reported the synthesis of Co(II), Zn(II), and Cd(II) complexes supported by 1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(furan-2-ylmethyl)methanamine (L A) and N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-isopropylaniline (L B) .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, a study reported that [LBCoCl2] and [LBZnCl2] adopted distorted tetrahedral geometries, as L B coordinated the metal centers in a bidentate fashion, while L A coordinated the metal centers in a tridentate fashion through the nitrogen atoms of the pyrazole and amine moieties .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been reported. For instance, the reaction of (3,5-dimethyl-1H-pyrazol-1-yl)trimethylsilane was performed in THF as solvent and in the presence of triethylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents . Another compound, C11H10N4S, has an orthorhombic crystal structure .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Molecular Docking Studies
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Antibacterial Activities
Pyrazole-bearing compounds are also known for their antibacterial properties . They can be used in the development of new antibacterial agents.
Anti-inflammatory Activities
These compounds have been found to possess anti-inflammatory properties . They can be used in the treatment of various inflammatory diseases.
Anticancer Activities
Pyrazole-bearing compounds have been found to exhibit anticancer activities . They can be used in the development of new anticancer drugs.
Analgesic Activities
These compounds have been found to possess analgesic properties . They can be used in the development of new pain-relieving medications.
Anticonvulsant Activities
Pyrazole-bearing compounds have been found to exhibit anticonvulsant activities . They can be used in the treatment of various seizure disorders.
Anthelmintic Activities
These compounds have been found to possess anthelmintic properties . They can be used in the treatment of various parasitic worm infections.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit potent antileishmanial and antimalarial activities
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes that result in its antileishmanial and antimalarial effects . The specifics of these interactions and the resulting changes require further investigation.
Biochemical Pathways
It is known that pyrazole derivatives can influence various biochemical pathways
Pharmacokinetics
A compound with a similar structure was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . The impact of these properties on the bioavailability of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide would need to be explored further.
Result of Action
It is suggested that the compound has potent in vitro antipromastigote activity
Safety and Hazards
Future Directions
The future directions for the research and development of similar compounds have been suggested. For instance, imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities, suggesting their potential for the development of novel drugs .
properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2S/c1-4-7-16(14,15)11-5-6-13-10(3)8-9(2)12-13/h8,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVGZCUUECRFSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCN1C(=CC(=N1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2696303.png)
![2-(ethylthio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2696304.png)
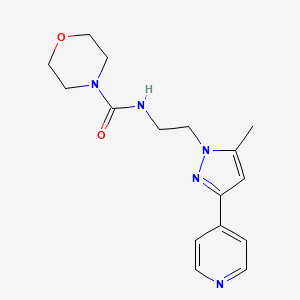
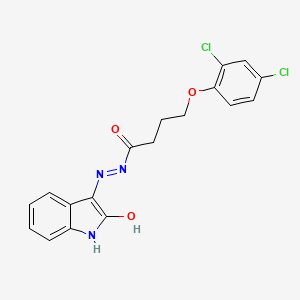
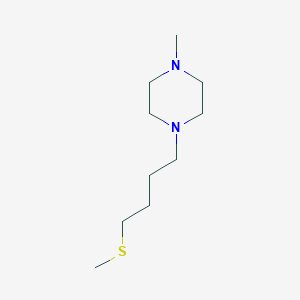
![Methyl 6-[2-[(3-methoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl]-5-oxothiomorpholine-3-carboxylate](/img/structure/B2696313.png)

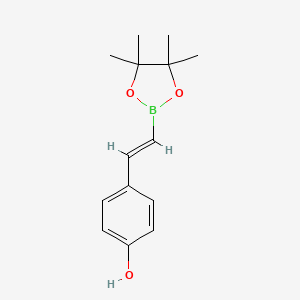
![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2696317.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/no-structure.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2696321.png)
![2-{[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2696322.png)

